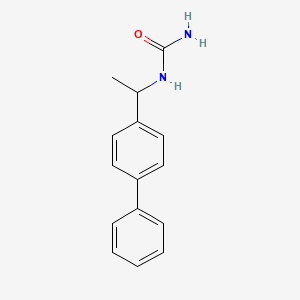
1-(4-Phenylphenyl)ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylphenyl)ethylurea is an organic compound characterized by the presence of a urea group attached to a phenyl-substituted ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)ethylurea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. This reaction typically occurs in the presence of a catalyst and under mild conditions. Another method involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, which are known for their versatility and efficiency in forming carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of water as a reaction medium in Suzuki–Miyaura cross-coupling reactions is an example of a green chemistry approach that minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenyl)ethylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, boronic acids in Suzuki–Miyaura reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Phenylphenyl)ethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 1-(4-Phenylphenyl)ethylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Para-Quaterphenyl: Consists of a straight chain of four phenyl groups connected in the para position.
2-(4-Phenylphenyl)ethylurea: Another urea derivative with a similar structure
Uniqueness: 1-(4-Phenylphenyl)ethylurea is unique due to its specific substitution pattern and the presence of the urea group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(4-phenylphenyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(17-15(16)18)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLEYAIEUBXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)
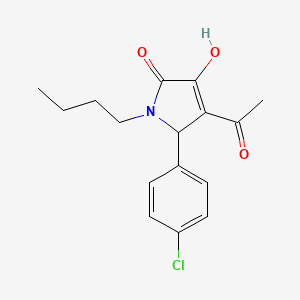
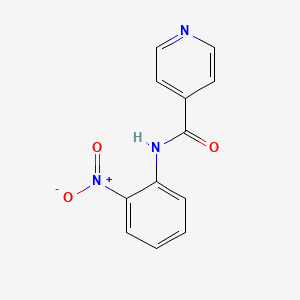
![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![N-[2-(4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5090046.png)
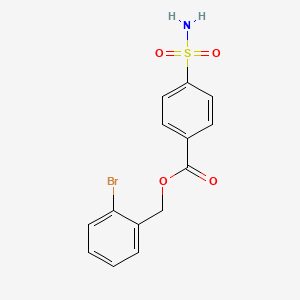

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
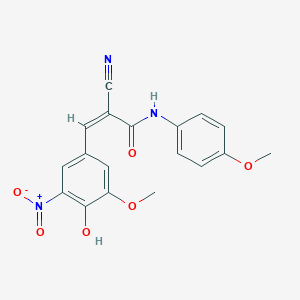
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
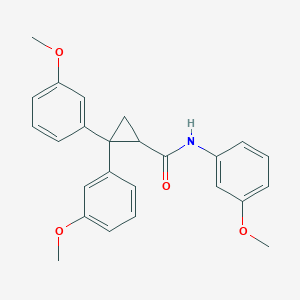
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
